molecular formula C10H15BO3 B1272638 2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 248924-59-6

2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1272638
M. Wt: 194.04 g/mol
InChI Key: KTBLRYUFNBABGO-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that features a furan ring, which is a five-membered aromatic heterocycle, attached to a 1,3,2-dioxaborolane moiety. The dioxaborolane ring is characterized by the presence of two oxygen atoms and one boron atom, which is further substituted with tetramethyl groups. This structure is of interest due to the potential reactivity of the boron center and the aromatic furan ring.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. For instance, the synthesis of nitrogen-rich energetic monoanionic salts containing a furan moiety involves the use of multinuclear NMR and IR spectroscopy, as well as differential scanning calorimetry (DSC) and elemental analyses . Another approach for synthesizing furan derivatives is the catalytic dehydration-hydrogenation of diformylfuran dioxime over Rh/HZSM-5, which results in high yields of bis(aminomethyl)furan . Additionally, furan compounds can be synthesized by reacting furoin with saturated dihalides in an alkali environment, as demonstrated in the preparation of 2,3-di(furan-2-yl)-5,6-dihydro-1,4-dioxine .

Molecular Structure Analysis

The molecular structure of furan derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 2,4-furfurylidene-D-sorbitol and its tetra-methyl ether was established through detailed NMR analysis and confirmed by in silico studies using Density Functional Theory (DFT) and classical molecular dynamics . Similarly, the crystal structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was determined using single-crystal X-ray diffraction, revealing a tetracoordinated boron atom .

Chemical Reactions Analysis

Furan derivatives can participate in a variety of chemical reactions. For instance, the synthesis of 2,5-di- and 2,3,4,5-tetraferrocenyl-substituted furans involves the Negishi C,C cross-coupling protocol, and their electronic and electrochemical properties can be investigated through cyclic voltammetry and in situ UV-vis/NIR spectroscopy . The Feist-Bénary addition-elimination reaction is another method used to construct tetrasubstituted furans from nitroallylic acetates and 1,3-dicarbonyl/α-activating ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. For example, the energetic salts of 3,4-bis(1H-tetrazolyl)furoxan exhibit densities ranging from 1.56 to 1.85 g·cm−3 and have excellent thermal stability . The radical scavenging activity of furan derivatives, such as 2,4-furfurylidene-D-sorbitol, can be assessed using assays like the 2-deoxyribose degradation assay . Additionally, the electrochemical communication in furan derivatives can be studied through electrochemical measurements, revealing insights into electron delocalization within the heterocyclic core systems .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : This compound and its derivatives have been synthesized and characterized through various spectroscopic methods like FT-IR, NMR, and MS. Their molecular structures have been confirmed and analyzed using X-ray diffraction and DFT calculations, showing consistency between theoretical and experimental structures (Wu, Chen, Chen, & Zhou, 2021).

  • Crystal Structure Studies : Studies have detailed the crystal structure of this compound, providing insights into its molecular conformation and intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications (Li & Wang, 2016).

Chemical Properties and Applications

  • Chemical Reactivity and Stability : Research has focused on understanding the reactivity and stability of this compound. This includes studies on its potential as a building block in organic synthesis, particularly in the formation of novel compounds with specific functional groups (Spencer et al., 2002).

  • Polymerization and Material Synthesis : The compound has been utilized in the synthesis of polymers and materials. For instance, it has been used in chain-growth polymerization processes for creating polyfluorenes, demonstrating its utility in materials science (Yokoyama et al., 2007).

Advanced Research and Development

  • Development of Novel Compounds : Research has shown the compound's potential in the development of new chemicals, such as in the synthesis of silicon-based drugs and odorants. This showcases its versatility in various chemical synthesis pathways (Büttner, Nätscher, Burschka, & Tacke, 2007).

  • Suzuki–Miyaura Coupling Reactions : The compound has been used in Suzuki–Miyaura coupling reactions, indicating its potential as a reagent in organic synthesis and the development of complex molecular structures (Schulte & Ihmels, 2022).

Safety And Hazards

Safety and hazards associated with furan compounds can vary. For example, some furan compounds may pose risks such as eye irritation and respiratory tract irritation .

Future Directions

The future directions in the field of furan compounds involve a switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

properties

IUPAC Name

2-(furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-9(2)10(3,4)14-11(13-9)8-5-6-12-7-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBLRYUFNBABGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378822
Record name 3-Furanboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

248924-59-6
Record name 3-Furanboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
A Begouin, MJRP Queiroz - Helvetica Chimica Acta, 2013 - Wiley Online Library
The known, very efficient base‐free copper(I) oxide catalyzed N‐arylation reaction performed in MeOH at room temperature for the synthesis of N‐substituted azoles and amines was …
Number of citations: 6 onlinelibrary.wiley.com
Y Zhao, L Bai, L Liu, D McEachern… - Journal of medicinal …, 2017 - ACS Publications
We have designed and synthesized 9H-pyrimido[4,5-b]indole-containing compounds to obtain potent and orally bioavailable BET inhibitors. By incorporation of an indole or a quinoline …
Number of citations: 38 pubs.acs.org
S Hou, X Yang, Y Tong, Y Yang, Q Chen, B Wan… - European journal of …, 2021 - Elsevier
Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase (MAPK) family, is implicated in many human diseases. Here, we describe the structural …
Number of citations: 18 www.sciencedirect.com
M Yu, Y Long, Y Yang, M Li, T Teo, B Noll… - European Journal of …, 2021 - Elsevier
CDK8 is deregulated in multiple types of human cancer and is viewed as a therapeutic target for the treatment of the disease. Accordingly, the search for small-molecule inhibitors of …
Number of citations: 4 www.sciencedirect.com
Y Chen, Y Ning, Z Chen, Y Xue, Q Wu, W Duan… - European Journal of …, 2023 - Elsevier
Interleukin-1 receptor associated kinase 4 (IRAK4) is a critical mediator of MYD88 L265P-induced NF-κB activation, indicating it is a promising therapeutic target for diffuse large B-cell …
Number of citations: 1 www.sciencedirect.com
RJ Watson, P Bamborough, H Barnett… - Journal of Medicinal …, 2020 - ACS Publications
Pan-bromodomain and extra terminal (BET) inhibitors interact equipotently with all eight bromodomains of the BET family of proteins. They have shown profound efficacy in vitro and in …
Number of citations: 54 pubs.acs.org
C Zhang, W Qi, Y Li, M Tang, T Yang… - Journal of Medicinal …, 2021 - ACS Publications
TYK2 mediates signaling of IL-23, IL-12, and Type I IFN-driven responses that are critical in immune-mediated diseases. Herein, we report the design, synthesis, and structure–activity …
Number of citations: 13 pubs.acs.org
Q Guo, C Yu, C Zhang, Y Li, T Wang… - Journal of medicinal …, 2018 - ACS Publications
On the basis of novel pyrazino[2,3-c]quinolin-2(1H)-one scaffold, we designed and identified a highly selective, potent and oral mTOR inhibitor, 9m. Compound 9m showed low …
Number of citations: 16 pubs.acs.org
B Shan, H Hou, K Zhang, R Li, C Shen… - Journal of Medicinal …, 2023 - ACS Publications
The development of stimulator of interferon genes (STING) agonists has been of potential applications for the treatment of cancer and infectious diseases. Based on the crystal structure …
Number of citations: 6 pubs.acs.org
C Remya, KV Dileep, EK Reddy, K Mantosh… - Computational and …, 2021 - Elsevier
The complex and multifactorial nature of neuropsychiatric diseases demands multi-target drugs that can intervene with various sub-pathologies underlying disease progression. …
Number of citations: 18 www.sciencedirect.com

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